

Fmoc-Cys(Trt)-OH-d2: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-Cys(Trt)-OH-d2	
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This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of **Fmoc-Cys(Trt)-OH-d2**, a deuterated derivative of the widely used N- α -Fmoc-S-trityl-L-cysteine. This isotopically labeled amino acid is a critical tool in modern peptide chemistry, particularly in quantitative proteomics and the synthesis of complex therapeutic peptides.

Core Chemical Properties

Fmoc-Cys(Trt)-OH-d2 is the deuterium-labeled form of Fmoc-Cys(Trt)-OH, a derivative of the amino acid cysteine.[1][2] The key features of this compound are the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and the bulky trityl (Trt) group protecting the thiol side chain.[3] The Fmoc group is base-labile, allowing for its removal under mild conditions during solid-phase peptide synthesis (SPPS), while the acid-labile trityl group prevents the unwanted oxidation of the cysteine's sulfhydryl group.[3][4]

The primary application of **Fmoc-Cys(Trt)-OH-d2** is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It can also be used as a tracer in various biochemical and pharmacological studies.

Quantitative Data Summary



Property	Value	Source
Molecular Formula	C37H29D2NO4S	
Molecular Weight	587.72 g/mol	
Appearance	White to off-white powder or crystals	
Purity	≥97.0% (HPLC)	<u>.</u>
Solubility	Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml)	-
Storage Temperature	2-8°C or -20°C for long-term storage	

Note: Some properties are listed for the non-deuterated form, Fmoc-Cys(Trt)-OH, and are expected to be comparable for the deuterated analog.

Experimental Protocols

The most common application of **Fmoc-Cys(Trt)-OH-d2** is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of **Fmoc-Cys(Trt)-OH-d2** to a resin-bound peptide chain.

Protocol: Coupling of Fmoc-Cys(Trt)-OH-d2 in SPPS

- 1. Resin Preparation:
- Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.
- 2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF.
- Perform this treatment twice for 10 minutes each to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide chain.
- 3. Washing:

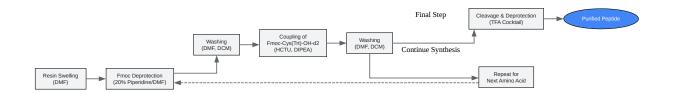


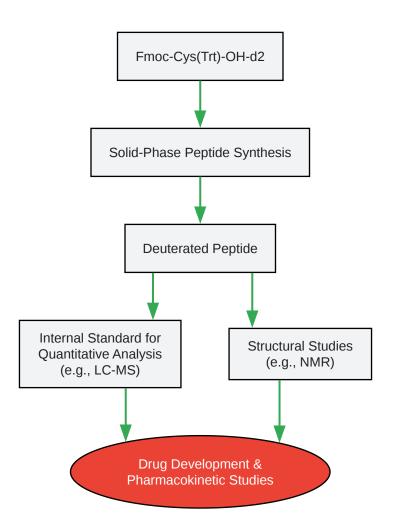
- Thoroughly wash the resin to remove residual piperidine and by-products.
- A typical washing sequence is:
- 5 times with DMF.
- 3 times with dichloromethane (DCM).
- 4. Amino Acid Activation and Coupling:
- Prepare a solution of Fmoc-Cys(Trt)-OH-d2 (3 equivalents), a coupling reagent such as
 HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents)
 in DMF.
- Pre-activate this mixture for approximately 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- The progress of the coupling can be monitored using a qualitative method like the Kaiser test.
- 5. Post-Coupling Washing:
- After the coupling is complete, wash the resin extensively to remove unreacted reagents.
- A typical washing sequence is:
- · 5 times with DMF.
- · 3 times with DCM.
- 6. Chain Elongation:
- Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.
- 7. Cleavage and Deprotection:
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the sidechain protecting groups, including the trityl group from the cysteine residue, are removed.
- This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow incorporating **Fmoc-Cys(Trt)-OH-d2**.







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